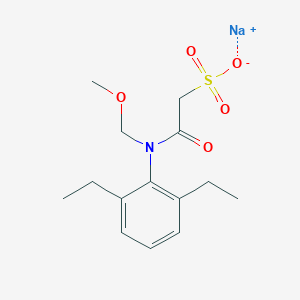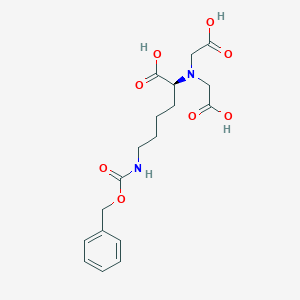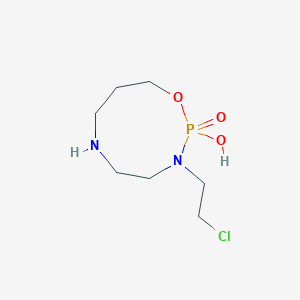
(R)-N-(1-phenylethyl)acetamide
概述
描述
作用机制
Target of Action
It is known that the compound is used for the resolution of racemates in synthesis . This suggests that it may interact with a variety of molecular targets depending on the specific context of the chemical reaction.
Mode of Action
It is known to be involved in the resolution of racemates, indicating that it may interact with its targets to facilitate the separation of enantiomers
Biochemical Pathways
It’s worth noting that the compound is a higher-energy tautomer of acetamide . Tautomers are isomers that can quickly convert from one form to another, indicating that ®-N-(1-phenylethyl)acetamide could potentially influence a variety of biochemical pathways through its tautomeric transformations.
Result of Action
As a higher-energy tautomer of acetamide, it is likely to be involved in a variety of chemical reactions, potentially leading to diverse molecular and cellular effects .
Action Environment
The action, efficacy, and stability of ®-N-(1-phenylethyl)acetamide are likely to be influenced by a variety of environmental factors. These could include the specific conditions of the chemical reaction in which it is used, such as temperature, pH, and the presence of other reactants .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-phenylethyl)acetamide typically involves the reaction of ®-1-phenylethylamine with acetic anhydride or acetyl chloride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to neutralize the by-products. The general reaction scheme is as follows:
(R)−1−phenylethylamine+aceticanhydride→(R)−N−(1−phenylethyl)acetamide+aceticacid
Alternatively, the compound can be synthesized using dynamic kinetic resolution (DKR) of racemic 1-phenylethylamine. This method employs a combination of an enzyme, such as Candida antarctica lipase B (CaLB), and a metal catalyst, such as palladium, to selectively convert the desired enantiomer to the amide while racemizing the undesired enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-N-(1-phenylethyl)acetamide may involve continuous flow processes to enhance efficiency and yield. The use of recyclable catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
®-N-(1-phenylethyl)acetamide undergoes various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Hydrolysis: ®-1-phenylethylamine and acetic acid.
Reduction: ®-1-phenylethylamine.
Substitution: N-substituted derivatives of ®-N-(1-phenylethyl)acetamide.
科学研究应用
®-N-(1-phenylethyl)acetamide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
相似化合物的比较
Similar Compounds
(S)-N-(1-phenylethyl)acetamide: The enantiomer of ®-N-(1-phenylethyl)acetamide, with similar chemical properties but different biological activity.
N-(1-phenylethyl)acetamide: The racemic mixture containing both ® and (S) enantiomers.
N-(1-phenylethyl)benzamide: A structurally similar compound with a benzamide group instead of an acetamide group.
Uniqueness
®-N-(1-phenylethyl)acetamide is unique due to its enantiomeric purity, which can lead to specific interactions in biological systems and distinct chemical reactivity compared to its racemic or enantiomeric counterparts. This makes it valuable in applications requiring high stereochemical precision.
属性
IUPAC Name |
N-[(1R)-1-phenylethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVMRYVMZLANOQ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352838 | |
| Record name | N-[(1R)-1-phenylethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36283-44-0 | |
| Record name | N-[(1R)-1-phenylethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using immobilized lipase for the synthesis of (R)-N-(1-phenylethyl)acetamide?
A1: Immobilized lipase offers several advantages over traditional chemical synthesis methods for producing this compound. [, ]
- Enhanced Enantioselectivity: Lipases exhibit high enantioselectivity, meaning they can selectively catalyze the formation of a specific enantiomer (in this case, the (R)-enantiomer). This is crucial for obtaining a product with high purity and desired biological activity. [, ]
- Mild Reaction Conditions: Enzymatic reactions typically occur under mild conditions (e.g., ambient temperature, neutral pH), minimizing the formation of unwanted byproducts and reducing energy consumption compared to harsher chemical synthesis methods. []
- Catalyst Reusability: Immobilizing the lipase on a solid support allows for easy separation from the reaction mixture and enables its reuse, improving process efficiency and reducing costs. [, ]
Q2: How does the choice of support material impact the catalytic activity of immobilized lipase in the synthesis of this compound?
A2: The support material plays a crucial role in immobilizing lipase while preserving its activity and enantioselectivity. [, ] The research highlights the use of magnetic chitosan microspheres (Fe3O4-CTS) as a support material. [, ]
- Biocompatibility: Chitosan is a biocompatible and biodegradable polymer, making it suitable for enzyme immobilization. []
- Magnetic Properties: The incorporation of magnetic Fe3O4 nanoparticles facilitates easy separation and recovery of the immobilized lipase using an external magnet. []
- Surface Functionalization: Chitosan can be easily functionalized to introduce specific groups that enhance lipase immobilization and improve its stability and activity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131300.png)












